(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound (E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system combining a 1,2,4-triazole and a 1,3,4-thiadiazole moiety. Its structure features a 4-methoxybenzyl group at position 3 and an (E)-configured vinylfuran substituent at position 5. These substituents contribute to its electronic and steric properties, influencing solubility, bioavailability, and pharmacological activity. Triazolothiadiazoles are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often modulated by substituent variations .
Properties
IUPAC Name |
6-[(E)-2-(furan-2-yl)ethenyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-22-13-6-4-12(5-7-13)11-15-18-19-17-21(15)20-16(24-17)9-8-14-3-2-10-23-14/h2-10H,11H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBGVCCKRRQEM-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with significant potential in medicinal chemistry. Its structure includes the triazole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.39 g/mol. The structural features include:
- Triazole and Thiadiazole Rings : These heterocyclic structures are known for their pharmacological properties.
- Furan and Methoxybenzyl Substituents : These groups enhance the compound's biological activity and solubility.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of 1,2,4-triazoles demonstrate effective antibacterial action against various strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . Specifically, compounds similar to this compound have been reported to exhibit potent activity against both drug-sensitive and resistant strains.
Anticancer Activity
The triazolo-thiadiazole derivatives have shown promising anticancer properties. A recent study highlighted that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines:
- Cytotoxicity : The compound exhibited notable antiproliferative activity against gastric cancer cell lines, indicating a potential mechanism for targeting cancer cells while sparing normal cells . For example, certain derivatives were found to be approximately 400-fold less toxic to normal fibroblast cells compared to cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances the compound's efficacy by improving solubility and interaction with biological targets .
- Ring Modifications : Alterations in the triazole or thiadiazole rings can lead to variations in potency and selectivity against specific pathogens or cancer types.
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Screening :
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their pharmacological properties . Research indicates that compounds with the triazole scaffold exhibit a wide range of bioactivities including:
- Antifungal Activity : 1,2,4-triazoles are known for their effectiveness against various fungal pathogens. Studies have shown that derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .
- Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria. For example, derivatives of triazolo-thiadiazoles have been reported to possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This is attributed to their ability to interact with various molecular targets involved in cancer progression .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of (E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is crucial for optimizing its pharmacological profile. Research has demonstrated that modifications in the substituents on the triazole ring can significantly enhance its bioactivity. For instance:
- Substituent Variation : The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets, affecting its potency and selectivity .
Potential Applications in Agrochemicals
Due to its biological activity profile, this compound may also find applications in agrochemicals as a fungicide or bactericide. The ability to inhibit microbial growth can be leveraged in agricultural settings to protect crops from diseases caused by fungi and bacteria.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of triazolo-thiadiazole derivatives:
- A study conducted by Prakash et al. synthesized various triazolo-thiadiazoles and evaluated their antibacterial activities against multiple bacterial strains. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Another research article reviewed the medicinal attributes of 1,2,4-triazoles and emphasized their role as potential drug candidates across different therapeutic areas including antimicrobial and anticancer applications .
Comparison with Similar Compounds
Position 3 Modifications
- Chlorobenzyl vs. Methoxybenzyl : The compound (E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () replaces the 4-methoxy group with a chloro substituent. Chlorine, being electron-withdrawing, may enhance membrane permeability but reduce solubility compared to the methoxy group’s electron-donating nature .
Position 6 Modifications
- Dihydro vs.
- Halogenated Substitutions: Compounds with 2-chloro- or 2,4-dichlorophenyl groups at position 6 () exhibit enhanced anti-inflammatory activity compared to non-halogenated analogs, likely due to improved target binding via halogen bonding .
Pharmacological Activity Comparisons
Molecular Properties
- Molecular Weight : The target compound’s molecular weight (~386 g/mol, estimated) is higher than analogs like 3-ethyl-6-(2-methoxyphenylvinyl) derivatives (286.35 g/mol, ), impacting drug-likeness parameters .
- Planarity : The triazolothiadiazole core is planar in most analogs (e.g., ), but substituents like 2-methoxyphenylvinyl () introduce dihedral angles (74.34°), affecting packing and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
